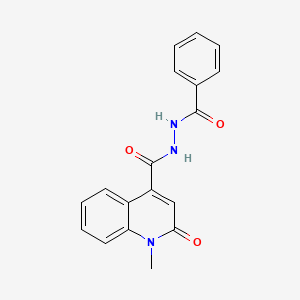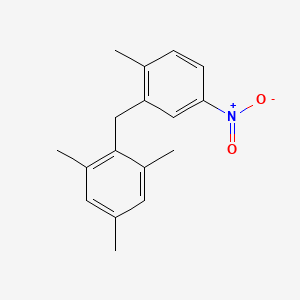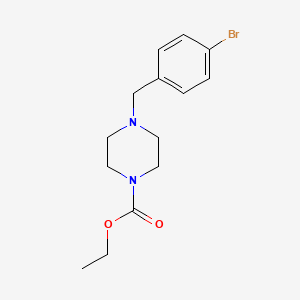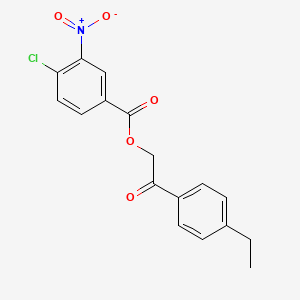
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide, commonly known as BMDQ, is a synthetic compound with potential applications in various fields of scientific research. BMDQ belongs to the class of quinoline derivatives and has been extensively studied for its diverse biological and pharmacological properties.
Mechanism of Action
The mechanism of action of BMDQ is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BMDQ has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemical and Physiological Effects:
BMDQ has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cellular processes. BMDQ has also been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes. The compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BMDQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easy to study its biological effects. BMDQ is also stable and can be easily stored for long periods of time. However, the compound has some limitations. BMDQ is not water-soluble and requires the use of organic solvents for its preparation and use in experiments. The compound is also relatively expensive and requires careful optimization of reaction conditions for its synthesis.
Future Directions
BMDQ has potential applications in various fields of scientific research. Further studies are needed to fully understand the mechanism of action of BMDQ and to identify its molecular targets. The compound has potential applications as an antimicrobial and anticancer agent. Future studies could focus on developing BMDQ derivatives with improved biological activity and reduced toxicity. The compound could also be used as a lead compound for the development of new drugs with diverse pharmacological properties.
Synthesis Methods
The synthesis of BMDQ involves the condensation of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate in the presence of benzoyl chloride. The resulting product is then subjected to acetylation and cyclization to obtain BMDQ. The overall synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure BMDQ.
Scientific Research Applications
BMDQ has been extensively studied for its diverse biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. BMDQ has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. The compound has been used in various studies to investigate the mechanism of action of other drugs and to develop new drug leads.
properties
IUPAC Name |
N'-benzoyl-1-methyl-2-oxoquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-15-10-6-5-9-13(15)14(11-16(21)22)18(24)20-19-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERNAGHYRYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

